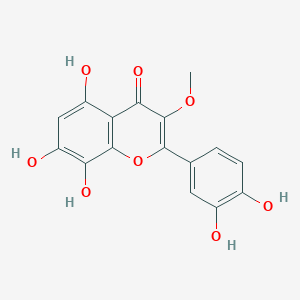

Gossypetin 3-methyl ether

Descripción general

Descripción

Gossypetin 3-methyl ether is a useful research compound. Its molecular formula is C16H12O8 and its molecular weight is 332.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Flavonoid Derivatives and Composition

Gossypetin 3-methyl ether is part of a group of polyoxygenated flavonoid derivatives. Research has identified it in plants like Eugenia edulis, along with other derivatives like gossypetin-3,8-dimethyl ether-5-O-beta-glucoside and myricetin-3,5,3'-trimethyl ether, highlighting its natural occurrence and diversity in plant species (Hussein et al., 2003).

Antioxidant Properties

This compound demonstrates significant antioxidant properties. A study on Fagopyrum dibotrys (a perennial herb) isolated this compound and noted its high antioxidant activity in a DPPH radical scavenging assay, indicating its potential use in oxidative stress-related treatments (Wang et al., 2005).

Potential in Cancer Research

A 2019 study highlighted the role of gossypetin in inhibiting esophageal cancer growth both in vitro and in vivo. It was found to inhibit specific protein kinases and induce apoptosis in cancer cells, presenting a promising direction for cancer treatment research (Xie et al., 2019).

Protective Effects on Human Cells

Research indicates that this compound has protective effects against oxidative stress and inflammation in human keratinocytes. This suggests its potential therapeutic use in skin-related conditions and oxidative stress mitigation (Sobeh et al., 2019).

Atheroprotective Effects

Studies have shown that gossypetin can play a significant role in cardiovascular health. It exhibits atheroprotective effects by inducing autophagy in endothelial cells, reducing atherosclerotic lesions, and improving endothelial function (Lin, 2015).

Anti-Atherosclerotic Potential

Further underlining its cardiovascular benefits, gossypetin has been found to inhibit LDL oxidation and foam cell formation, two key factors in atherosclerosis development. This positions gossypetin as a potential anti-atherosclerotic agent (Chen et al., 2013).

Cytoprotective Role in Chemotherapy

Gossypetin has demonstrated cytoprotective effects against the toxicity of cyclophosphamide in human lymphocyte cultures, suggesting its potential as an adjunct in chemotherapy to protect healthy cells (Ustunsoy et al., 2016).

Mecanismo De Acción

Target of Action

Gossypetin 3-methyl ether, also known as Gossypetin 3-methylether, primarily targets MKK3 and MKK6 protein kinases . These kinases play a crucial role in the regulation of cell growth and apoptosis . Additionally, it has been found to have effects on the liver-brain axis , potentially influencing both liver fibrosis and hippocampal neuroinflammation .

Mode of Action

This compound acts as a potent inhibitor of MKK3 and MKK6 protein kinases . By inhibiting these kinases, it suppresses the growth of certain types of cancer cells, such as esophageal cancer cells . It also interacts with the liver-brain axis, potentially alleviating pre-existing liver fibrosis and hippocampal neuroinflammation .

Biochemical Pathways

The compound’s action is linked to the kynurenine pathway . Chronic stress promotes the release of excessive cortisol from the adrenal gland, which activates microglia and increases kynurenine and its downstream pathway . This results in excessive quinolinic acid, which impairs brain-derived neurotrophic factor (BDNF) levels and leads to neurodegeneration . This compound acts on this pathway, providing neuroprotective activity against cognition impairment caused by chronic unpredictable stress .

Result of Action

This compound has been shown to induce apoptosis and autophagic cell death in prostate cancer cells . In the context of chronic unpredictable stress, it has been found to significantly improve behavioral patterns, decrease corticosterone levels and oxidative stress, and increase serotonin, norepinephrine, and BDNF levels .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, salt-tolerant plants traditionally used for neurological benefits may have an impact on the compound’s action . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Gossypetin 3-methyl ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent inhibitor of MKK3 and MKK6 protein kinases . The nature of these interactions involves the compound binding to these enzymes, thereby inhibiting their activity and suppressing the growth of certain types of cancer, such as esophageal cancer .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis and autophagic cell death in prostate cancer cells . This indicates that this compound can influence the life cycle of cells and potentially halt the proliferation of cancerous cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it acts as a potent inhibitor of MKK3 and MKK6 protein kinases . By binding to these enzymes, this compound inhibits their activity, which can lead to the suppression of cancer growth .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study involving Swiss albino mice, Gossypetin was administered at doses of 5, 10, and 20 mg/kg . The results showed significant improvement in the behavioral pattern of the mice after Gossypetin treatment

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHKPDQFOBROCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86749-51-1 | |

| Record name | Gossypetin 3-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086749511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOSSYPETIN 3-METHYLETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3R23F5MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

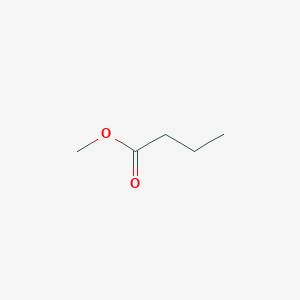

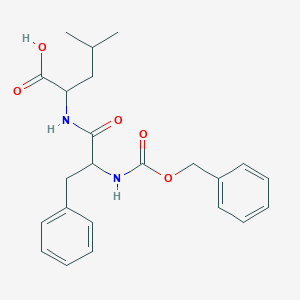

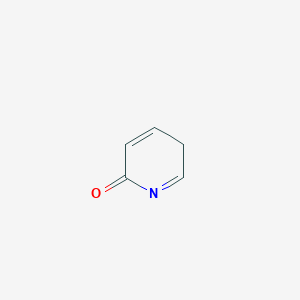

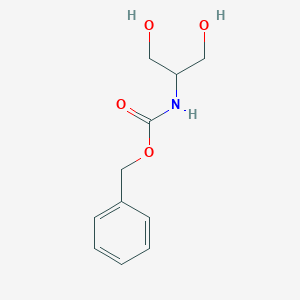

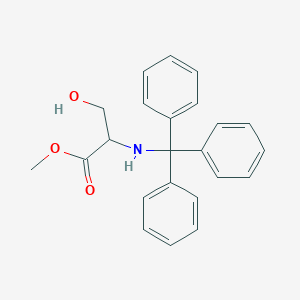

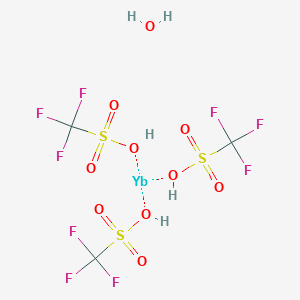

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of gossypetin methyl ethers in the plant kingdom?

A1: Gossypetin methyl ethers, particularly gossypetin 7-methyl ether and gossypetin 3'-methyl ether, play a crucial role as yellow flower pigments in certain plant species within the Rutaceae family. [, ] Specifically, gossypetin 7-methyl ether 3-rutinoside is responsible for the yellow coloration in Ruta graveolens and five other Ruta species. [, ] In contrast, four Haplophyllum species derive their yellow flower color from gossypetin 3'-methyl ether 7-glucoside. [, ]

Q2: Does the presence of carotenoids affect the yellow coloration imparted by gossypetin methyl ethers?

A2: While carotenoids are present alongside gossypetin 7-methyl ether 3-rutinoside in Ruta graveolens, research indicates that these pigments do not contribute to UV patterning. [, ] The petals of Ruta graveolens exhibit uniform UV absorption, suggesting that the yellow coloration is primarily attributed to the gossypetin derivative. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)